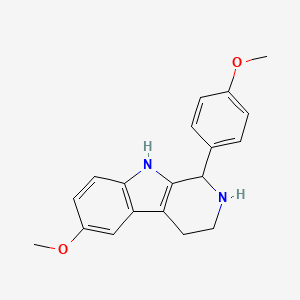

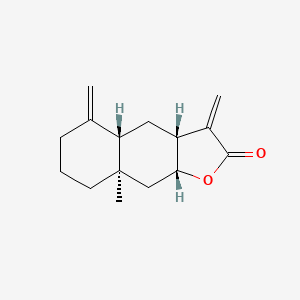

![molecular formula C10H12N4O4 B7782642 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7782642.png)

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Descripción general

Descripción

The compound identified as “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also referred to as CD31. PECAM-1 is a transmembrane glycoprotein that is highly expressed on the surface of endothelial cells, making up a significant portion of their intracellular junctions. It is also present on the surface of hematopoietic cells and immune cells, including platelets, monocytes, neutrophils, natural killer cells, megakaryocytes, and some types of T-cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PECAM-1 is a naturally occurring protein and is not typically synthesized through chemical routes. Instead, it is produced using recombinant DNA technology. This involves inserting the gene encoding PECAM-1 into a suitable expression system, such as bacterial, yeast, or mammalian cells, which then produce the protein.

Industrial Production Methods

In an industrial setting, PECAM-1 is produced using large-scale cell culture techniques. The cells expressing PECAM-1 are grown in bioreactors under controlled conditions to optimize protein yield. The protein is then purified using affinity chromatography, which exploits the specific binding properties of PECAM-1 to isolate it from other cellular components .

Análisis De Reacciones Químicas

Types of Reactions

PECAM-1, being a protein, does not undergo typical chemical reactions like small organic molecules. it can participate in biochemical interactions, such as:

Phosphorylation: Addition of phosphate groups to specific amino acids, which can alter the protein’s function.

Dephosphorylation: Removal of phosphate groups, reversing the effects of phosphorylation.

Glycosylation: Addition of carbohydrate groups, which can affect protein stability and cell signaling.

Common Reagents and Conditions

The biochemical reactions involving PECAM-1 typically occur under physiological conditions, such as those found within the human body. Enzymes like kinases and phosphatases are common reagents that mediate phosphorylation and dephosphorylation, respectively .

Major Products Formed

The major products of these biochemical reactions are modified forms of PECAM-1, which can have altered functions and interactions with other cellular components .

Aplicaciones Científicas De Investigación

PECAM-1 has a wide range of scientific research applications, including:

Cell Adhesion Studies: PECAM-1 plays a crucial role in mediating cell-cell interactions, particularly in the vascular system.

Immune Response Research: PECAM-1 is involved in the regulation of immune cell signaling and migration, making it a valuable target for studying immune responses.

Angiogenesis Research: PECAM-1 is essential for the formation of new blood vessels, making it a key molecule in angiogenesis studies.

Cancer Research: PECAM-1 expression is often altered in cancer, and it is studied for its role in tumor progression and metastasis

Mecanismo De Acción

PECAM-1 exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

Similar Compounds

Intercellular Adhesion Molecule-1 (ICAM-1): Another cell adhesion molecule involved in immune responses.

Vascular Cell Adhesion Molecule-1 (VCAM-1): Plays a role in leukocyte-endothelial cell adhesion and signal transduction.

E-Selectin: Mediates the adhesion of leukocytes to endothelial cells during inflammation.

Uniqueness of PECAM-1

PECAM-1 is unique in its dual role in both cell adhesion and signal transduction. Its ability to mediate homophilic binding and its involvement in multiple signaling pathways distinguish it from other cell adhesion molecules .

Propiedades

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONTNSXDCQUGY-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S)-1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B7782561.png)

![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B7782575.png)

![sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782604.png)

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782606.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7782617.png)

![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782628.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782636.png)

![8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7782650.png)

![1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782654.png)